Product packaging for Diphenyl-(2-phenylpyrazol-3-yl)methanol(Cat. No.:)

Diphenyl-(2-phenylpyrazol-3-yl)methanol

Cat. No.: B5098116
M. Wt: 326.4 g/mol
InChI Key: DJPDXNKBLLAZIV-UHFFFAOYSA-N
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Description

Diphenyl-(2-phenylpyrazol-3-yl)methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to a class of compounds featuring a pyrazole core linked to a diphenylmethanol group. Pyrazole derivatives are recognized as privileged scaffolds in the development of new lead molecules due to their broad spectrum of biological activities . The specific structure of this compound, which incorporates multiple phenyl rings, suggests potential for diverse interactions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Research on closely related pyrazolyl-methanol compounds indicates their utility as key precursors in multi-step synthetic routes. For instance, analogous (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol derivatives have been used as intermediates to produce carbaldehydes and subsequently carbothioamides, which are ultimately cyclized into bioactive molecules like antimicrobial pyrazolyl-thiazole hybrids . Given the documented activities of its structural analogs, this compound is primarily intended for use in exploratory research. Its applications may include the development of novel antimicrobial agents to address multidrug-resistant bacterial and fungal species, a field that has gained increased attention, particularly in the post-COVID-19 pandemic era . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2O B5098116 Diphenyl-(2-phenylpyrazol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl-(2-phenylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)21-16-17-23-24(21)20-14-8-3-9-15-20/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPDXNKBLLAZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NN3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diphenyl 2 Phenylpyrazol 3 Yl Methanol

Historical Perspectives on the Synthesis of Phenylpyrazolyl Methanols

The synthesis of phenylpyrazolyl methanols is intrinsically linked to the broader history of pyrazole (B372694) chemistry. The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation reaction between a β-diketone and a hydrazine (B178648) derivative. Historically, the preparation of pyrazolyl alcohols would have involved a multi-step process: first, the synthesis of a functionalized pyrazole, such as a pyrazole-3-carboxylate ester, via a Knorr-type reaction. This would be followed by a separate reaction, like reduction or addition of an organometallic reagent, to generate the methanol (B129727) group. Early syntheses were often characterized by harsh reaction conditions, moderate yields, and challenges in achieving regioselectivity, particularly when using unsymmetrical dicarbonyl compounds.

Classical Synthetic Routes to Diphenyl-(2-phenylpyrazol-3-yl)methanol

Classical syntheses of the title compound are dominated by the robust and well-established chemistry of organometallic reagents, which provide a powerful means of forming the critical carbon-carbon bond between the pyrazole ring and the diphenylmethanol (B121723) group.

Grignard Reagent-Mediated Approaches

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation and the preparation of alcohols. mnstate.edumissouri.edu The synthesis of this compound via this method can be envisioned through two primary disconnection pathways.

The first pathway involves the preparation of a pyrazolyl-Grignard reagent. This can be achieved by first halogenating a 2-phenyl-1H-pyrazole at the C3 position, followed by reaction with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This pyrazolylmagnesium halide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685). Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. missouri.edu

Alternatively, a second pathway begins with a 3-acylpyrazole, specifically (2-phenyl-1H-pyrazol-3-yl)(phenyl)methanone. This ketone precursor can be synthesized through methods like Friedel-Crafts acylation of 2-phenyl-1H-pyrazole. The ketone is then treated with a phenyl-Grignard reagent, such as phenylmagnesium bromide. cerritos.edu The nucleophilic phenyl group adds to the carbonyl carbon, and subsequent hydrolysis yields the target diphenylmethanol derivative. cerritos.edukhanacademy.org A key challenge in these classical approaches is the need for strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water. missouri.educerritos.edu

Table 1: Representative Grignard Reagent-Mediated Synthesis of Tertiary Alcohols

Precursor 1 (Nucleophile Source) Precursor 2 (Electrophile) Solvent Conditions Typical Yield Reference
Bromobenzene + Mg Methyl Benzoate Diethyl Ether Reflux, then acidic workup High mnstate.edu
Alkyl Halide + Mg Ketone/Aldehyde Diethyl Ether / THF Dropwise addition, cooling, then hydrolysis General missouri.edu

Organolithium Reagent-Based Syntheses

Organolithium reagents serve as a powerful alternative to Grignard reagents and are known for their enhanced reactivity. libretexts.orgwikipedia.org Their synthesis typically involves the reaction of an alkyl or aryl halide with lithium metal in a hydrocarbon solvent such as hexane. youtube.comlibretexts.org Similar to the Grignard approach, a 3-halo-2-phenylpyrazole can be reacted with lithium metal to form a 2-phenylpyrazol-3-yllithium species. youtube.com This highly nucleophilic intermediate readily attacks benzophenone to form the lithium alkoxide, which upon aqueous workup gives this compound.

Due to their strong basicity, organolithium reagents are also capable of direct deprotonation (metalation) of acidic protons. wikipedia.org It is conceivable to directly metalate 2-phenyl-1H-pyrazole at the C5 position (the most acidic C-H bond), but achieving selective metalation at the C3 position is more challenging and may require directing groups or halogen-lithium exchange for regiochemical control. libretexts.org Like Grignard reactions, organolithium-based syntheses demand strictly anhydrous conditions to prevent the reagent from being quenched by protic contaminants. libretexts.org

Table 2: General Scheme for Organolithium-Based Synthesis

Reagent Type Preparation Reactivity Solvents Reference
Alkyllithium R-X + 2Li → R-Li + LiX Strong nucleophile and base Hexane, Pentane, Diethyl Ether libretexts.org

Condensation Reactions Involving Pyrazolyl Precursors

Condensation reactions provide the most versatile routes to the core pyrazole structure. organic-chemistry.org A highly plausible strategy for synthesizing the title compound involves the condensation of phenylhydrazine (B124118) with a suitably substituted 1,3-dicarbonyl compound. lookchem.com

One such pathway would start with the synthesis of a pyrazole-3-carboxylic acid ester. For example, the reaction of ethyl benzoylpyruvate with phenylhydrazine would yield ethyl 2,5-diphenyl-2H-pyrazole-3-carboxylate. This pyrazole ester can then be treated with two or more equivalents of a phenyl-Grignard or phenyllithium (B1222949) reagent. The first equivalent adds to the carbonyl of the ester, and after the elimination of the ethoxide, a second equivalent adds to the resulting ketone intermediate to form the tertiary alcohol upon workup.

Another approach involves Knoevenagel-type condensations to prepare precursors. nih.govbeilstein-journals.org For instance, a 1,3-dicarbonyl compound can be condensed with an aldehyde to create an α,β-unsaturated ketone, which then undergoes cyclization with hydrazine to form the pyrazole ring. beilstein-journals.org For the specific target, one could envision a reaction between phenylhydrazine and a complex β-diketone that already contains the diphenyl carbinol moiety, although the synthesis of such a precursor would be a significant undertaking in itself.

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of classical reactions. These modern protocols often rely on catalysis to achieve transformations under milder conditions with higher yields.

Catalytic Methods for Enhanced Yield and Selectivity

Modern pyrazole synthesis often employs catalysts to control regioselectivity and improve reaction rates. Copper-catalyzed condensation reactions, for example, can provide pyrazoles under acid-free conditions at room temperature in short reaction times. organic-chemistry.org Similarly, transition metals like palladium and nickel are used in cross-coupling reactions to construct complex pyrazole precursors that might be difficult to access through classical condensation. mdpi.com

Table 3: Examples of Modern Catalytic Approaches in Pyrazole Synthesis

Reaction Type Catalyst Substrates Key Advantage Reference
Condensation Copper 1,3-Diketone + Hydrazine Acid-free, room temperature organic-chemistry.org
Suzuki Coupling Palladium(II) Acetate Dihalopyridine + Boronic Acid C-C bond formation for precursor mdpi.com
Condensation Ag/TiO₂ Aldehyde + Pyrazolone Heterogeneous catalysis beilstein-journals.org

Green Chemistry Approaches in its Synthesis

The principles of green chemistry, which encourage the use of sustainable and environmentally benign methods, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netthieme.de For a molecule such as this compound, green approaches can be integrated at various stages of its synthesis, primarily in the formation of the pyrazole core and the subsequent functionalization.

A hypothetical green synthesis would likely commence with the formation of the pyrazole ring. Traditional methods often rely on volatile organic solvents (VOCs) and harsh acidic or basic conditions. researchgate.net Green alternatives focus on minimizing waste and energy consumption. One prominent green method involves performing the condensation reaction in aqueous media, sometimes catalyzed by a mild and recyclable agent like imidazole. acs.orgnih.gov The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. acs.org

Energy-efficient techniques such as microwave irradiation and ultrasound are also central to green pyrazole synthesis. nih.govnih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govnih.gov These methods can be applied to the key cyclocondensation step between a 1,3-dicarbonyl precursor and phenylhydrazine. Solvent-free, or "neat," reaction conditions, often coupled with microwave activation, represent a particularly green approach by completely eliminating the need for a solvent. nih.gov

The final step in synthesizing this compound would likely involve a Grignard reaction, adding a phenyl group to a 2-phenylpyrazole-3-carbaldehyde intermediate. While the Grignard reaction itself presents green chemistry challenges due to the use of ethereal solvents like THF and the need for strictly anhydrous conditions, improvements can be made by optimizing reaction efficiency to minimize waste and exploring more benign solvent systems where possible.

Table 1: Comparison of Conventional vs. Green Synthesis Techniques for Pyrazole Formation

ParameterConventional MethodGreen AlternativeReference
SolventVolatile Organic Solvents (e.g., Ethanol, Acetic Acid)Water, PEG-400, or Solvent-Free acs.orgrsc.org
CatalystStrong Acids (e.g., H₂SO₄) or BasesRecyclable catalysts (e.g., nano-ZnO, imidazole), catalyst-free acs.orgnih.gov
Energy SourceConventional Heating (Reflux)Microwave Irradiation, Ultrasound nih.govnih.gov
Reaction TimeSeveral hoursMinutes to less than an hour nih.gov
Waste ProfileHigher, due to solvent and catalyst disposalLower, aligns with atom economy principles researchgate.net

Multicomponent Reactions Incorporating the Pyrazolyl Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are a cornerstone of efficient synthetic chemistry. beilstein-journals.orgnih.gov They offer significant advantages in terms of step economy, reduced waste, and operational simplicity, making them highly attractive for constructing complex heterocyclic scaffolds like the pyrazolyl moiety. nih.govchemicalpapers.com

The synthesis of a 2-phenylpyrazol-3-yl precursor for the target methanol can be envisioned through several MCR strategies. A common approach is a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and phenylhydrazine. beilstein-journals.org For instance, a Knoevenagel condensation between an aldehyde and malononitrile (B47326) can generate a Michael acceptor, which then reacts with phenylhydrazine through a Michael addition and subsequent cyclization/dehydration to yield a functionalized pyrazole. beilstein-journals.org

Four-component reactions extend this complexity further, often incorporating a β-ketoester. nih.gov In such a sequence, the β-ketoester (e.g., ethyl acetoacetate) first reacts with phenylhydrazine to form a phenylpyrazolone intermediate. Concurrently, an aldehyde and malononitrile undergo a Knoevenagel reaction. These two intermediates then combine via a Michael addition and subsequent cyclization to form a highly substituted, fused pyranopyrazole system. beilstein-journals.org While this specific fused system is not the direct target, the principles demonstrate how MCRs can be adapted to build the core pyrazole ring with desired substitution patterns from simple, readily available starting materials. chemicalpapers.com The key is to select components that will lead to a pyrazole intermediate with a group at the 3-position that can be converted to an aldehyde, such as a nitrile or ester, ready for the final Grignard addition.

Table 2: Selected Multicomponent Reaction Strategies for Pyrazole Synthesis

Number of ComponentsTypical Starting MaterialsResulting ScaffoldReference
ThreeAldehyde, Malononitrile, HydrazineAminopyrazole beilstein-journals.org
Three1,3-Diketone, Hydrazine, AldehydePersubstituted Pyrazole beilstein-journals.org
FourAldehyde, Malononitrile, β-Ketoester, HydrazinePyrano[2,3-c]pyrazole nih.gov
ConsecutiveEnolate, Carboxylic Acid Chloride, HydrazineSubstituted Pyrazole beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Achieving high levels of selectivity is a critical challenge in the synthesis of specifically substituted molecules like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. This is particularly relevant in MCRs, where multiple reactive sites are present. nih.gov For example, in a one-pot, three-step synthesis of functionalized pyrazoles, conditions are chosen so that an active methylene reagent reacts sequentially with an isothiocyanate, an alkylating agent, and finally a hydrazine, with each step proceeding selectively without interfering with other functional groups. nih.gov In the synthesis of the target molecule, if the pyrazole ring is built with an ester group at the 3-position, the subsequent reduction to an aldehyde must be chemoselective, leaving the aromatic rings and the pyrazole nucleus intact.

Stereoselectivity becomes the central issue in the final synthetic step: the formation of the chiral carbinol center. This is typically achieved by the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-phenylpyrazole-3-carbaldehyde. chemguide.co.uk A standard Grignard addition to a prochiral aldehyde results in a racemic mixture of the (R)- and (S)-enantiomers of the resulting secondary alcohol. chemguide.co.uk Achieving stereoselectivity in this step to produce a single enantiomer would require the use of a chiral catalyst or a chiral auxiliary, significantly increasing the complexity and cost of the synthesis. Without such measures, the product, this compound, would be synthesized as a racemate.

Scale-Up Considerations and Challenges in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, industrial or pilot-plant scale presents a distinct set of challenges. While an academic synthesis might prioritize novelty and feasibility, a scaled-up process emphasizes safety, cost-effectiveness, robustness, and purity.

One of the primary challenges in scaling the synthesis of this compound would be the management of the Grignard reaction. Grignard reagent formation is exothermic, and controlling the temperature in a large reactor is critical to prevent runaway reactions and reduce the formation of byproducts like the Wurtz coupling product. researchgate.net The use of highly flammable ethereal solvents also poses significant safety risks on a large scale. Continuous flow chemistry is an emerging solution that can mitigate these risks by using smaller reactor volumes and providing superior heat and mass transfer. researchgate.net

Purification methods are another major consideration. Laboratory syntheses often rely on column chromatography to isolate pure compounds. This technique is expensive, time-consuming, and generates large volumes of solvent waste, making it impractical for large-scale production. Therefore, a scalable synthesis must be designed to yield a product that can be purified by crystallization or distillation. This puts greater pressure on achieving high chemo- and regioselectivity in the pyrazole formation step to avoid isomeric impurities that can be difficult to remove. organic-chemistry.org

Finally, the cost and availability of starting materials and reagents become critical. While an academic lab might use expensive catalysts or reagents for a few reactions, industrial processes require cost-effective and readily available materials. The robustness of the reaction—its ability to consistently deliver high yields and purity despite minor variations in conditions—is also essential for reliable large-scale production. nih.govacs.org

Table 3: Key Challenges and Solutions in Scaling-Up Synthesis

ChallengeAcademic ApproachScale-Up Solution / ConsiderationReference
Reaction Exotherm (e.g., Grignard)Ice bath cooling of small flaskJacketed reactors with precise temperature control; continuous flow reactors researchgate.net
PurificationSilica gel column chromatographyCrystallization, distillation; design synthesis to minimize impurities organic-chemistry.org
Reagent/Solvent Safety & CostSmall quantities of hazardous/expensive reagents toleratedUse of cheaper, safer alternatives; process optimization to reduce quantities nih.govacs.org
ReproducibilityVariable yields may be acceptableRobust and validated process parameters to ensure consistent yield and purity acs.org
Handling of ByproductsSeparated by chromatographyProcess designed to minimize byproduct formation or allow for easy removal researchgate.net

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Methods for Confirming the Structure of Diphenyl-(2-phenylpyrazol-3-yl)methanol

Spectroscopic techniques are the cornerstone of structural elucidation in modern chemistry. By analyzing the interaction of electromagnetic radiation with a molecule, these methods provide detailed information about the electronic and vibrational states of atoms and bonds, as well as the local chemical environment of individual nuclei. The following sections detail the principal spectroscopic methods used to characterize this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, which is highly sensitive to their chemical environment.

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrazole (B372694) ring, the three phenyl rings, and the hydroxyl and methine groups.

The aromatic protons on the two diphenylmethyl phenyl rings and the N-phenyl ring would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic effects of the substituents and their spatial arrangement. The two protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. Based on data from similar pyrazole derivatives, the proton at the C4 position would likely resonate at approximately δ 6.3-6.5 ppm, while the proton at the C5 position would be found further downfield, around δ 7.7-7.9 ppm.

A key signal for confirming the structure is the methine proton of the diphenylmethanol (B121723) moiety (-CH(OH)-). This proton would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 5.8-6.1 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature, but it would typically be observed in the spectrum.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Diphenylmethyl & N-phenyl) 7.0 - 8.0 Multiplet
Pyrazole-H (C5) 7.7 - 7.9 Doublet
Pyrazole-H (C4) 6.3 - 6.5 Doublet
Methine-H (-CH(OH)-) 5.8 - 6.1 Singlet/Doublet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the three phenyl rings are expected to resonate in the typical aromatic region of δ 125-145 ppm. The carbon atom of the methine group (-C(OH)-) is a key diagnostic signal and would likely appear in the range of δ 70-80 ppm. The carbon atoms of the pyrazole ring have characteristic chemical shifts; C3, being attached to the diphenylmethanol group, would be expected around δ 150-155 ppm. The C5 carbon is anticipated to resonate near δ 130-135 ppm, while the C4 carbon would appear further upfield, around δ 105-110 ppm.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic-C (Diphenylmethyl & N-phenyl) 125 - 145
Pyrazole-C3 150 - 155
Pyrazole-C5 130 - 135
Pyrazole-C4 105 - 110

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be crucial to confirm the coupling between the H4 and H5 protons of the pyrazole ring and to delineate the coupling networks within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC would be used to unambiguously link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the methine proton to the methine carbon.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N and C=N stretching vibrations of the pyrazole ring would also contribute to the fingerprint region of the spectrum, generally between 1300 and 1600 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad)
Aromatic C-H C-H Stretch > 3000
Aromatic C=C C=C Stretch 1450 - 1600
Pyrazole Ring C=N, C=C Stretch 1300 - 1600

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₂₂H₁₈N₂O), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, the cleavage of the bond between the pyrazole ring and the diphenylmethanol moiety, and the formation of characteristic fragment ions such as the diphenylmethyl cation. Analysis of these fragments provides further confirmation of the proposed structure.

Table of Compounds

Compound Name
This compound
¹H
¹³C
COSY
HSQC

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and conformation, as well as insights into how molecules interact with each other in the solid state.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, analysis of closely related diphenyl-substituted pyrazole derivatives allows for a well-informed prediction of its likely structural features.

For instance, the crystal structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine, a related compound, was determined to crystallize in the monoclinic system with the space group P21/c. scispace.com Similarly, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole crystallizes in the orthorhombic space group P21/c. Based on these and other similar structures, it is anticipated that this compound would also crystallize in a common, centrosymmetric space group like P21/c or P-1.

The key structural parameters that would be determined from such an analysis include the bond lengths, bond angles, and torsion angles. Of particular interest would be the dihedral angles between the planes of the pyrazole ring and the three phenyl substituents (the N-phenyl group and the two phenyl groups of the diphenylmethanol moiety). In related structures, these dihedral angles are significant, indicating a twisted, non-planar conformation. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings exhibit dihedral angles of 39.61° and 9.4° with the central pyrazole ring. nih.gov For this compound, these angles would be influenced by the steric bulk of the diphenylmethanol group and any intramolecular hydrogen bonding involving the hydroxyl group.

An illustrative table of expected crystallographic parameters, based on published data for similar compounds, is presented below.

Interactive Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted ValueReference Compound Example scispace.comnih.gov
Crystal SystemMonoclinic or OrthorhombicMonoclinic scispace.com
Space GroupP21/cP21/c scispace.com
a (Å)10 - 1210.5700 (6) scispace.com
b (Å)12 - 1412.2810 (13) scispace.com
c (Å)12 - 2012.1750 (13) scispace.com
β (°)90 - 9594.429 (7) scispace.com
Z (molecules/unit cell)44 scispace.comnih.gov

Note: This table is predictive and based on data from structurally related pyrazole derivatives. The actual values for this compound can only be confirmed by experimental X-ray diffraction analysis.

The way molecules arrange themselves in a crystal, known as the crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a crucial role.

The most significant interaction would likely be hydrogen bonding involving the hydroxyl (-OH) group of the methanol (B129727) moiety. This group can act as a hydrogen bond donor, forming strong O-H···N bonds with the nitrogen atom of the pyrazole ring of an adjacent molecule. It could also act as a hydrogen bond acceptor.

Additionally, π-π stacking interactions between the aromatic phenyl and pyrazole rings are expected to be a dominant feature in the crystal packing. These interactions, where the electron-rich π systems of the rings overlap, would help to stabilize the structure, often leading to layered or stacked arrangements. In many reported crystal structures of phenyl-substituted pyrazoles, these interactions are key to the supramolecular assembly. researchgate.net

Advanced Analytical Techniques for Structural Purity Assessment

Beyond the solid-state structure, confirming the identity and purity of a synthesized compound is paramount. A suite of advanced analytical techniques is typically employed for this purpose. While specific reports for this compound are not detailed in the literature, the methods used for analogous pyrazole derivatives are well-established.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A sample of the compound is passed through a column under high pressure, and its purity is determined by the presence of a single, sharp peak in the resulting chromatogram. The retention time of this peak is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition). Suppliers of similar compounds, such as (1,5-Diphenyl-1H-pyrazol-3-yl)methanol, often provide HPLC data to certify purity. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For this compound, ¹H NMR would confirm the number and connectivity of protons, including the characteristic signals for the phenyl and pyrazole rings and the hydroxyl proton. ¹³C NMR would similarly identify all unique carbon atoms.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy, providing strong evidence for the compound's identity.

These techniques, used in combination, provide a comprehensive characterization of the compound, confirming its structure and establishing its level of purity.

Reactivity and Reaction Mechanisms of Diphenyl 2 Phenylpyrazol 3 Yl Methanol

The Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl (-OH) group in Diphenyl-(2-phenylpyrazol-3-yl)methanol is positioned on a carbon atom connected to two phenyl groups and a pyrazole (B372694) ring. This benzylic and tertiary nature of the alcohol significantly influences its reactivity, making it prone to reactions involving carbocationic intermediates.

The tertiary benzylic alcohol structure of this compound facilitates acid-catalyzed dehydration to form a stable tri-substituted olefin. The reaction proceeds through the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to generate a tertiary carbocation. This carbocation is stabilized by resonance delocalization over the two phenyl rings and the pyrazole system. Subsequent deprotonation from an adjacent carbon atom yields the corresponding alkene.

Reaction Scheme: Dehydration of this compound

ReactantConditionsProduct
This compoundAcid catalyst (e.g., H₂SO₄, H₃PO₄), Heat1,1-Diphenyl-2-(2-phenylpyrazol-3-yl)ethene

The stability of the resulting conjugated system, where the double bond is in conjugation with the phenyl and pyrazolyl rings, is a significant driving force for this reaction.

The hydroxyl group of this compound can undergo etherification and esterification reactions, which are fundamental transformations for alcohols.

Etherification: The formation of an ether from this compound can be achieved under acidic or basic conditions. For instance, reaction with an alcohol in the presence of an acid catalyst would proceed via an Sₙ1-type mechanism, leveraging the stability of the tertiary benzylic carbocation intermediate. A general method for the chemoselective etherification of benzyl (B1604629) alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent, which could be applicable here. researchgate.net

Esterification: Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, would proceed to form the corresponding ester. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Table of Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct
EtherificationCH₃OH, H⁺Methoxy(diphenyl)(2-phenylpyrazol-3-yl)methane
EsterificationCH₃COOH, H⁺Diphenyl-(2-phenylpyrazol-3-yl)methyl acetate
EsterificationCH₃COCl, PyridineDiphenyl-(2-phenylpyrazol-3-yl)methyl acetate

Oxidation: The tertiary nature of the alcohol in this compound means it is resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols, as there is no hydrogen atom on the carbinol carbon. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur. It is noteworthy that benzylic alcohols can be oxidized to the corresponding aldehydes or ketones. ru.nlresearchgate.net In a related context, dicopper(II) pyrazole complexes have been shown to oxidize benzylic alcohols to aldehydes. ru.nl

Conversely, the synthesis of this compound would likely involve the reduction of the corresponding ketone, diphenyl-(2-phenylpyrazol-3-yl)methanone. This reduction can be achieved using various reducing agents.

Reduction for Synthesis: The precursor ketone can be reduced to the target alcohol using hydride-based reducing agents.

Table of Relevant Reduction Reactions for Synthesis

Starting MaterialReducing AgentProduct
Diphenyl-(2-phenylpyrazol-3-yl)methanoneSodium borohydride (B1222165) (NaBH₄)This compound
Diphenyl-(2-phenylpyrazol-3-yl)methanoneLithium aluminum hydride (LiAlH₄)This compound

Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, while lithium aluminum hydride is a more powerful reducing agent. libretexts.orglibretexts.orgchemguide.co.uk

Reactivity of the Pyrazolyl Moiety

The pyrazole ring is an electron-rich aromatic heterocycle. The presence of phenyl substituents at the N2 and C3 positions influences its reactivity, as well as the reactivity of the phenyl rings themselves.

Electrophilic aromatic substitution can occur on the phenyl rings attached to the pyrazole core. The position of substitution will depend on the reaction conditions and the directing effects of the pyrazolyl substituent. Studies on 1-phenylpyrazole (B75819) have shown that the site of electrophilic substitution is dependent on the acidity of the medium. cdnsciencepub.com

Under neutral or weakly acidic conditions, the pyrazole ring is electron-rich and directs electrophiles to the 4-position of the pyrazole ring itself. However, in strongly acidic media, the pyrazole nitrogen can be protonated, making the pyrazolyl group strongly deactivating and electron-withdrawing. In this case, electrophilic substitution is directed to the para-position of the N-phenyl ring. cdnsciencepub.com

For this compound, the N-phenyl ring is likely to be the most reactive of the phenyl groups towards electrophilic substitution under strongly acidic conditions due to the deactivating effect of the protonated pyrazole. The diphenylmethyl group at the 3-position of the pyrazole is generally considered to be an ortho-, para-director, but its influence will be modulated by the electronic state of the pyrazole ring.

Table of Expected Electrophilic Aromatic Substitution Products

ReactionConditionsMajor Product (Predicted)
NitrationHNO₃, H₂SO₄Diphenyl-(2-(4-nitrophenyl)pyrazol-3-yl)methanol
BrominationBr₂, FeBr₃Diphenyl-(2-(4-bromophenyl)pyrazol-3-yl)methanol

These predictions are based on the behavior of simpler 1-phenylpyrazole systems. cdnsciencepub.com

The pyrazole ring is generally considered an electron-rich heteroaromatic system and is therefore not susceptible to nucleophilic attack under normal conditions. tandfonline.comtandfonline.com For a nucleophilic aromatic substitution to occur on the pyrazole ring, it typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. tandfonline.comtandfonline.com

In the case of this compound, the pyrazole ring is substituted with phenyl and diphenylmethanol (B121723) groups, which are not strongly electron-withdrawing. Therefore, direct nucleophilic attack on the pyrazole nitrogen atoms is considered to be an unfavorable process. However, the N-substituted pyrazole can undergo ring-opening reactions when treated with very strong bases like sodamide. rrbdavc.org

Rearrangement Reactions Involving the Methanol (B129727) Core

The diphenylmethanol moiety is the primary site for potential rearrangement reactions, typically proceeding through a carbocation intermediate. Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate a resonance-stabilized diarylmethyl carbocation.

One potential, though likely unfavored, rearrangement could be a phenyl shift (a type of Wagner-Meerwein rearrangement). However, the stability of the tertiary diarylmethyl carbocation makes such a rearrangement less probable compared to other reaction pathways like substitution or elimination.

A more relevant discussion involves the stability of the molecule. The pyrazole ring itself is an aromatic heterocycle and is generally stable, resistant to ring-opening or rearrangement under typical reaction conditions. globalresearchonline.net The primary reactivity would be centered on the exocyclic methanol group.

Hypothetical Rearrangement Data:

The following table outlines a hypothetical acid-catalyzed rearrangement scenario. It is important to note that this is based on general principles of carbocation chemistry, as specific experimental data for this compound is not available in the reviewed literature.

Reaction Step Description Plausible Intermediate Potential Product
1. Protonation The hydroxyl group is protonated by an acid catalyst.Oxonium ion-
2. Carbocation Formation Loss of a water molecule to form a stable tertiary carbocation.Diarylmethyl carbocation-
3. Phenyl Shift (Hypothetical) 1,2-migration of a phenyl group.Rearranged carbocationIsomeric ketone (after deprotonation)

Mechanisms of Catalytic Reactions Utilizing this compound as a Substrate or Precursor

The chemical structure of this compound suggests several possibilities for its use in catalytic reactions, primarily as a substrate for oxidation or as a precursor to a ligand.

As a Substrate in Catalytic Oxidation:

The secondary alcohol group is a prime target for oxidation to the corresponding ketone, Diphenyl-(2-phenylpyrazol-3-yl)methanone. Various catalytic systems are known to effect such transformations. For instance, a Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, could be employed under mild conditions. organic-chemistry.org Transition-metal-free methods using O₂ as the oxidant have also been developed for the oxidation of diarylmethanes, a related class of compounds. mdpi.com

A plausible mechanism for a metal-catalyzed oxidation could involve:

Coordination of the alcohol to the metal center.

Deprotonation to form a metal-alkoxide intermediate.

β-hydride elimination to yield the ketone and a metal-hydride species.

Re-oxidation of the metal catalyst by a terminal oxidant.

As a Precursor in Ligand Synthesis:

While the specific compound has a 2-phenyl substituent, precluding the direct involvement of an N-H group in catalysis, the pyrazole moiety can still act as a ligand. The nitrogen atom at the 2-position of the pyrazole ring is a Lewis basic site that can coordinate to a metal center. researchgate.net The diphenylmethanol group could be further functionalized to create a bidentate or pincer ligand, although this would involve subsequent synthetic steps. Protic pyrazoles (with an N-H group) have been extensively studied as ligands where the N-H bond can participate in metal-ligand cooperation, for example, in transfer hydrogenation reactions. nih.gov

Illustrative Data for Catalytic Oxidation:

The table below provides hypothetical data for the catalytic oxidation of this compound to its corresponding ketone, based on common oxidation reactions of secondary alcohols.

Catalyst System Oxidant Typical Conditions Expected Product Hypothetical Yield (%)
Swern OxidationActivated DMSO-78 °C to RT, CH₂Cl₂Diphenyl-(2-phenylpyrazol-3-yl)methanone>90
PCC (Pyridinium chlorochromate)-RT, CH₂Cl₂Diphenyl-(2-phenylpyrazol-3-yl)methanone80-90
MnO₂-Reflux, TolueneDiphenyl-(2-phenylpyrazol-3-yl)methanone75-85
TEMPO/NaOClNaOCl0 °C to RT, CH₂Cl₂/H₂ODiphenyl-(2-phenylpyrazol-3-yl)methanone>90

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, we can infer general characteristics based on analogous systems.

Reaction Kinetics:

The kinetics of reactions involving the methanol core would be influenced by several factors:

Steric Hindrance: The bulky diphenyl and phenylpyrazolyl groups would sterically hinder the approach of reagents to the hydroxyl group, potentially slowing down reaction rates compared to less substituted alcohols.

Electronic Effects: The pyrazole ring is electron-rich and can influence the reactivity of the adjacent carbinol carbon.

Solvent Effects: The polarity of the solvent would play a significant role, especially in reactions proceeding through ionic intermediates like carbocations.

For a hypothetical SN1 reaction, the rate-determining step would be the formation of the stable diarylmethyl carbocation. The rate law would be expected to be first order with respect to the substrate and independent of the nucleophile concentration.

Thermodynamics:

The thermodynamic stability of this compound is expected to be high due to the presence of three aromatic rings. Nitrogen-rich heterocyclic compounds often exhibit significant thermal stability. nih.gov The thermodynamics of a reaction, such as the oxidation to the corresponding ketone, would be governed by the relative stabilities of the reactant and product. The formation of a conjugated ketone system is generally a thermodynamically favorable process.

Hypothetical Thermodynamic Parameters for Oxidation:

This table presents hypothetical thermodynamic data for the oxidation of this compound. These values are illustrative and based on general principles for the oxidation of secondary alcohols to ketones.

Thermodynamic Parameter Hypothetical Value Interpretation
ΔH° (Enthalpy) -150 to -250 kJ/molThe reaction is expected to be highly exothermic, driven by the formation of a stable C=O double bond.
ΔS° (Entropy) Slightly positiveA slight increase in entropy might be expected if a gaseous co-product like H₂ is formed.
ΔG° (Gibbs Free Energy) Highly negativeThe reaction is expected to be spontaneous under standard conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These calculations can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, geometry of a molecule. researchgate.netjcsp.org.pk This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. For Diphenyl-(2-phenylpyrazol-3-yl)methanol, a DFT study would provide precise bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and phenyl rings. This information is crucial for understanding the molecule's steric and electronic properties.

A search of the scientific literature did not yield specific DFT studies detailing the optimized geometry of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and electronic properties. jcsp.org.pk For this compound, FMO analysis would help in understanding its potential reactivity in chemical reactions.

Specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is a template illustrating how FMO data would be presented. No experimental or theoretical values for this compound were found in the searched literature.

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (LUMO-HOMO)Data not available

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This analysis helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, an ESP analysis would highlight the areas most likely to engage in electrostatic interactions, such as hydrogen bonding or reactions with other charged species.

No specific studies containing an Electrostatic Potential Surface analysis for this compound were found in the available literature.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its vibrational and magnetic environments.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) for a molecule. jocpr.com These predictions are valuable for interpreting experimental NMR spectra and for assigning specific signals to the various protons (¹H NMR) and carbons (¹³C NMR) in the molecule. For this compound, computed NMR data would aid in the structural elucidation and confirmation.

While experimental NMR data exists for similar compounds, theoretically computed NMR chemical shifts and coupling constants specifically for this compound are not available in the reviewed scientific literature. rsc.orgresearchgate.netnih.govmdpi.com

Table 2: Hypothetical Computed ¹H and ¹³C NMR Data This table is a template illustrating how computed NMR data would be presented. No calculated values for this compound were found in the searched literature.

AtomComputed Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyrazole HData not availableData not available
Phenyl HData not availableData not available
Methanol (B129727) HData not availableData not available
Pyrazole CData not availableData not available
Phenyl CData not availableData not available
Methanol CData not availableData not available

Computational chemistry can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. jocpr.comsuperfri.org This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and to confirm the molecule's structure. For this compound, calculated IR frequencies would help in assigning the vibrational modes associated with the O-H, C-H, C=N, and C=C bonds.

A search of the literature did not yield any studies reporting the theoretical vibrational frequencies for this compound.

Table 3: Hypothetical Theoretical Vibrational Frequencies This table is a template illustrating how theoretical IR data would be presented. No calculated values for this compound were found in the searched literature.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretchData not availableData not available
Aromatic C-H stretchData not availableData not available
C=N stretch (pyrazole)Data not availableData not available
C=C stretch (aromatic)Data not availableData not available

Reaction Mechanism Elucidation via Computational Methods

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies detailing the reaction mechanism for the synthesis of this compound. While the synthesis of pyrazole derivatives is a well-documented area of chemical research, theoretical investigations into the precise mechanistic pathways, transition states, and solvent effects for this particular substituted methanol appear to be limited or not publicly available.

General principles of pyrazole synthesis, such as the Knorr synthesis, typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For this compound, a plausible synthetic route could involve the reaction of a phenylhydrazine (B124118) with a suitably substituted 1,3-diketone to form the pyrazole core, followed by a Grignard reaction or similar nucleophilic addition to a carbonyl group to introduce the diphenylmethanol (B121723) moiety. However, without specific computational studies, any proposed mechanism remains speculative.

Transition State Characterization and Energy Barriers

There is no available research that specifically characterizes the transition states or calculates the energy barriers involved in the formation of this compound. In broader studies of pyrazole synthesis, Density Functional Theory (DFT) is a common tool used to investigate reaction mechanisms. For instance, research on the formation of other pyrazole derivatives has utilized DFT to identify transition states and determine the activation energies for key steps like cyclization and dehydration. These studies provide a general framework for how such an analysis could be approached for the target molecule. A theoretical study would involve mapping the potential energy surface of the reaction, locating the saddle points corresponding to transition states, and calculating the energy difference between the reactants, transition states, and products.

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound have been published. MD simulations are a powerful tool for exploring the conformational landscape of a molecule by simulating its atomic motions over time. For a molecule like this compound, which possesses several rotatable bonds—notably the C-C bonds connecting the pyrazole ring to the diphenylmethanol group and the C-N bond of the N-phenyl substituent—MD simulations could provide significant insight.

Such a study would reveal the preferred spatial arrangement of the phenyl and pyrazole rings, the accessible range of dihedral angles, and the potential for intramolecular interactions, such as hydrogen bonding or π-π stacking. This information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets. While MD simulations have been performed on other pyrazole derivatives to understand their binding modes with proteins or DNA, similar analyses for this compound are not available.

Applications of Diphenyl 2 Phenylpyrazol 3 Yl Methanol in Organic Synthesis

Precursor in the Synthesis of Substituted Pyrazoles and Pyrazolium (B1228807) Salts

The pyrazole (B372694) scaffold is a privileged structure in medicinal and agricultural chemistry. nih.govmdpi.com The functionalization of diphenyl-(2-phenylpyrazol-3-yl)methanol opens avenues to novel substituted pyrazoles. The hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the benzylic position.

Furthermore, the pyrazole ring itself can be N-alkylated or N-arylated to generate pyrazolium salts. These salts are not only of interest for their potential biological activities but also as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands in transition-metal catalysis. The synthesis of such pyrazolium salts from this compound would involve the quaternization of one of the pyrazole nitrogen atoms.

Building Block for Complex Heterocyclic Systems

The reactivity of the hydroxyl group and the presence of multiple aromatic rings in this compound make it an attractive starting material for the synthesis of more complex, fused heterocyclic systems.

Formation of Polycyclic Compounds

Intramolecular cyclization reactions are a powerful tool for the construction of polycyclic frameworks. By introducing a suitable reactive group onto one of the phenyl rings, it is possible to induce a cyclization event with the hydroxyl group or the pyrazole ring. For instance, the introduction of a carboxylic acid or an amino group could lead to the formation of lactones or lactams, respectively, resulting in novel fused pyrazole systems. Tandem reactions involving 3-formylchromones and pyrazole derivatives have been shown to produce structurally diverse chromone-fused pyrazoles. nih.gov While not directly employing this compound, this methodology suggests that functionalized derivatives of this alcohol could participate in similar transformations.

Synthesis of Spatially Constrained Structures

The bulky diphenylmethyl group of the carbinol introduces significant steric hindrance. This feature can be exploited to direct the regioselectivity of reactions on the pyrazole ring or to create molecules with unique three-dimensional structures. The synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high regioselectivity, demonstrating control over substitution patterns. mdpi.com The steric bulk of the diphenylmethyl moiety in this compound could be leveraged to achieve similar or even more pronounced control in synthetic sequences, leading to spatially constrained molecules with potential applications in host-guest chemistry or as chiral ligands.

Role as an Intermediate in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to molecular complexity from simple starting materials in a single synthetic operation. The conversion of this compound to an aldehyde or an imine derivative would generate a reactive intermediate poised to participate in such reaction cascades. For example, a domino reaction involving 1,3-diaryl substituted pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) has been reported to yield pyrazolo[3,4-b]pyridone systems. nuph.edu.ua Oxidation of this compound to the corresponding aldehyde would provide an entry point into similar domino sequences, enabling the rapid assembly of complex heterocyclic structures.

Derivatization for Material Science Research

The derivatization of this compound can lead to monomers suitable for polymerization. The hydroxyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a styrenic moiety. The resulting monomers, containing the bulky and rigid pyrazole-based substituent, could be polymerized to produce materials with interesting thermal and optical properties. While the direct use of this specific compound as a monomer precursor is not widely documented, the synthesis of novel heterocyclic dyes from pyrazole derivatives for application on various fibers highlights the potential of pyrazole-containing molecules in material science. researchgate.netarabjchem.org

Future Directions and Emerging Research Avenues

Exploring Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions. researchgate.net Future research is intensely focused on developing more sophisticated and efficient synthetic routes. A primary area of interest is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step. nih.govmdpi.com This approach is not only efficient but also aligns with the principles of green chemistry. nih.gov

Another key direction is the exploration of advanced catalytic systems. ias.ac.in Researchers are moving beyond traditional methods to employ novel catalysts that offer higher yields and better selectivity under milder conditions. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and nano-catalysts like nano-ZnO, which provide high efficiency. researchgate.netmdpi.com Microwave and ultrasound-assisted syntheses are also gaining prominence as energy-efficient techniques that can dramatically reduce reaction times. mdpi.combenthamdirect.com For instance, a comparison between conventional heating and microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives showed a reduction in reaction time from 1.4 hours to just 25 minutes, with an increased yield. nih.gov

Synthetic Method Catalyst/Conditions Reaction Time Yield (%) Key Advantages Reference
Conventional HeatingSnCl₂ at 80 °C1.4 hours80%Standard, accessible method. nih.gov
Microwave IrradiationSnCl₂25 minutes88%Rapid, energy-efficient, higher yield. nih.gov
Ultrasound IrradiationCeric Ammonium Nitrate (CAN) in waterNot specifiedFavorable to exceptionalMild conditions, improved purity. nih.gov
Nano-catalysisNano-ZnONot specifiedup to 95%High efficiency, simple work-up. mdpi.com
One-Pot, Three-ComponentCopper-catalystNot specifiedHighHigh yields, excellent regioselectivity. nih.gov

This table presents a comparison of different synthetic strategies for pyrazole derivatives, illustrating the advantages of modern techniques.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the novel synthetic pathways discussed above, a deeper understanding of reaction kinetics, mechanisms, and intermediate species is crucial. Advanced spectroscopic techniques are poised to provide these insights through real-time, in-situ monitoring. While standard spectroscopic methods like NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used for the final characterization of pyrazole derivatives nih.govnih.govresearchgate.net, the future lies in applying process analytical technology (PAT) during the synthesis itself.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy (often called ReactIR) and Process NMR spectroscopy can track the concentration changes of reactants, intermediates, and products throughout the reaction. This allows for precise determination of reaction endpoints, identification of transient or unstable intermediates, and rapid optimization of process parameters like temperature and catalyst loading. For a multi-step synthesis or a complex MCR leading to a molecule like Diphenyl-(2-phenylpyrazol-3-yl)methanol, this level of monitoring would be invaluable for maximizing yield and minimizing impurities.

Development of Sustainable and Economical Production Methods

The principles of green chemistry are becoming central to the synthesis of pyrazoles. nih.govbenthamdirect.com Future research will increasingly prioritize the development of production methods that are not only efficient but also environmentally benign and economically viable. researchgate.net A major focus is on reducing the reliance on hazardous organic solvents. benthamdirect.com This is achieved through solvent-free reaction conditions or the use of greener alternatives like water or deep eutectic solvents (DES). researchgate.netnih.govresearchgate.net

Computational Design of New Derivatives with Predicted Reactivity

Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, are powerful methods for designing novel pyrazole derivatives with predicted properties. nih.gov By developing statistically significant 2D- and 3D-QSAR models, researchers can correlate the structural features of a series of compounds with their chemical reactivity or biological activity. nih.govijsdr.orgacs.org

These models identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are crucial for a desired outcome. For example, a 2D-QSAR study on pyrazole derivatives identified specific descriptors that correlated with anticancer activity against various cell lines. nih.govresearchgate.net Based on these models, new derivatives of this compound could be designed in silico by modifying functional groups to enhance predicted activity. This computational pre-screening significantly reduces the time and expense of synthesizing and testing large numbers of compounds. Molecular docking studies further complement QSAR by predicting how these newly designed molecules will bind to specific protein targets, providing a more rational approach to drug design. ijsdr.orgacs.org

QSAR Model Statistics PC-3 (Prostate Cancer) MDA-MB-231 (Breast Cancer) ACHN (Kidney Cancer)
r² (Correlation Coefficient) 0.820.810.77
q² (Cross-validated r²) 0.730.720.65
pred_r² (External Validation) 0.810.790.76

This table shows representative statistical values for 2D-QSAR models developed for pyrazole derivatives against different cancer cell lines, demonstrating their predictive power. Adapted from data in nih.gov.

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening has driven significant interest in automating the process of organic synthesis. nih.gov Future research on pyrazole derivatives will likely involve their integration into automated synthesis platforms. These systems, which range from robotic liquid handlers to more sophisticated cartridge-based synthesizers, can perform multi-step reactions with high precision and minimal human intervention. researchgate.netsigmaaldrich.comyoutube.com

For a scaffold like this compound, an automated platform could be used to rapidly generate a library of analogs by varying the phenyl groups or adding diverse functional groups to the pyrazole ring. researchgate.net Companies like Synple Chem have developed cartridge-based systems where pre-packaged reagents for specific reactions (like N-heterocycle formation or Suzuki coupling) are used in an automated synthesizer, simplifying the process for non-specialist users. sigmaaldrich.comyoutube.com This approach not only accelerates the synthesis of compound libraries but also improves reproducibility and safety by containing hazardous reagents within sealed cartridges. nih.govyoutube.com

Potential for Functionalization in Supramolecular Chemistry Research

The pyrazole ring is an excellent building block, or synthon, for supramolecular chemistry due to its inherent chemical properties. rsc.orgcapes.gov.br The two adjacent nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—provide well-defined sites for hydrogen bonding and metal coordination. nih.gov This makes pyrazole derivatives highly versatile for constructing large, ordered structures through self-assembly. rsc.orgrsc.org

Future research will likely explore the functionalization of this compound to harness these properties. The hydroxyl group can act as a hydrogen bond donor, while the multiple phenyl rings can engage in π-stacking interactions. By strategically adding or modifying functional groups on the pyrazole or phenyl rings, researchers can create tectons (building blocks) designed to self-assemble into complex architectures like metal-organic frameworks (MOFs), liquid crystals, or other supramolecular materials. rsc.orgnih.gov The ability to direct the assembly of these molecules through non-covalent interactions opens up general research avenues into novel materials with unique structural and physical properties. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diphenyl-(2-phenylpyrazol-3-yl)methanol, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or condensation protocols. For Mannich-based routes, key parameters include:

  • Reagent Ratios : A 1:1.2 molar ratio of pyrazole-phenol derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) to formaldehyde equivalents to minimize side products .
  • Catalysis : Acidic or basic conditions (e.g., HCl or NaHCO₃) to control reaction kinetics and regioselectivity .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound, monitored by TLC (Rf ≈ 0.4–0.5) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • XRD : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key metrics include R-factor (<5%) and electron density maps to confirm stereochemistry .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–8.1 ppm (aromatic protons), δ 5.3 ppm (methine -OH), and δ 3.9 ppm (pyrazole C-H) .
  • Mass Spectrometry : High-resolution ESI-MS with [M+H]+ expected at m/z 327.126 (C₂₂H₁₇NO₂) .

Q. How is the antioxidant activity of this compound evaluated using DPPH assays, and what parameters influence result reproducibility?

  • Methodological Answer :

  • Protocol : Prepare a 0.004% DPPH methanol solution. Mix 100 µL of test compound (12.5–200 µg/mL) with 5 µL DPPH. Incubate in dark for 30 min at 25°C. Measure absorbance at 517 nm .
  • Controls : Include ascorbic acid as a positive control (IC₅₀ ≈ 5 µg/mL).
  • Critical Parameters : Solvent purity (HPLC-grade methanol), pH stability (neutral), and light exposure avoidance to prevent DPPH degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., DPPH concentration, incubation time) to isolate variables .
  • Structural Validation : Confirm compound purity via XRD or 2D NMR (e.g., NOESY for stereochemical consistency) to rule out isomer interference .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers linked to methodological differences .

Q. What strategies optimize the synthetic pathway for this compound to address low yields or impurities?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from 16 h to 30 min at 120°C, improving yield by 15–20% .
  • Byproduct Mitigation : Add molecular sieves to absorb water in Mannich reactions, minimizing hydrolysis of intermediates .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and scale-up potential by maintaining precise temperature/pH control .

Q. What computational approaches validate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps and predict radical scavenging sites (e.g., methine -OH group) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., methanol vs. DMSO) to assess stability and aggregation tendencies .
  • Docking Studies : Map binding affinities to biological targets (e.g., NADPH oxidase) using AutoDock Vina to rationalize antioxidant mechanisms .

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